molecular formula C7H3Cl5O2S B1195263 Methylsulfonylpentachlorobenzene CAS No. 67646-65-5

Methylsulfonylpentachlorobenzene

Cat. No.: B1195263
CAS No.: 67646-65-5
M. Wt: 328.4 g/mol
InChI Key: VMFKDZZSEHJOSP-UHFFFAOYSA-N
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Description

Methylsulfonylpentachlorobenzene (C₆Cl₅SO₂CH₃) is a polychlorinated aromatic compound featuring a pentachlorobenzene core substituted with a methylsulfonyl (-SO₂CH₃) group. Notably, pentachloro(methylthio)benzene (C₆Cl₅SCH₃), a structurally related compound with a methylthio (-SCH₃) substituent instead of methylsulfonyl, is identified as a pesticide metabolite and environmental contaminant . The distinction between "methylthio" (sulfide) and "methylsulfonyl" (sulfone) groups is critical, as sulfones exhibit greater oxidative stability and polarity compared to sulfides.

Properties

CAS No.

67646-65-5

Molecular Formula

C7H3Cl5O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-methylsulfonylbenzene

InChI

InChI=1S/C7H3Cl5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3

InChI Key

VMFKDZZSEHJOSP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Other CAS No.

67646-65-5

Synonyms

methylsulfonylpentachlorobenzene
PCPSO2Me
pentachlorophenyl methyl sulfone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methylsulfonylpentachlorobenzene with key analogs:

Compound Substituent Molecular Formula Applications/Properties References
This compound -SO₂CH₃ C₆Cl₅SO₂CH₃ Hypothesized use in pesticide synthesis; high environmental persistence (theoretical). N/A
Pentachloro(methylthio)benzene -SCH₃ C₆Cl₅SCH₃ Metabolite of quintozene (a fungicide); detected in environmental samples.
Pentachloroaniline -NH₂ C₆Cl₅NH₂ Intermediate in pesticide synthesis; regulated under EPA tolerances (180.291).
Pentachloroanisole -OCH₃ C₆Cl₅OCH₃ Environmental degradation product of pentachlorophenol; bioaccumulative.
Pentachlorobenzene None (parent compound) C₆Cl₅H Used in flame retardants; listed under Stockholm Convention for elimination.

Physicochemical Properties

  • Polarity : this compound is expected to exhibit higher polarity than its methylthio analog due to the electron-withdrawing sulfonyl group, influencing solubility in aqueous systems.
  • Stability : Sulfonyl derivatives resist oxidation compared to sulfides, which can oxidize to sulfones under environmental conditions .
  • Environmental Persistence : Chlorinated benzenes, including pentachloroanisole and pentachlorobenzene, demonstrate long half-lives in soil (years to decades) due to strong C-Cl bonds and low biodegradability .

Research Findings and Environmental Impact

Toxicity and Bioaccumulation

  • Pentachloro(methylthio)benzene : Identified as a metabolite of quintozene, it exhibits moderate toxicity (LD₅₀ > 500 mg/kg in rats) and bioaccumulates in fatty tissues .

Analytical Detection

Analytical standards for related compounds (e.g., pentachloroanisole at 100 µg/mL in methylene chloride) are commercially available, enabling quantification via GC-MS . This compound would likely require similar methodologies, with derivatization steps to enhance volatility.

Limitations and Knowledge Gaps

  • Nomenclature Conflicts: The provided evidence emphasizes pentachloro(methylthio)benzene (C₆Cl₅SCH₃) rather than the sulfonyl variant.
  • Data Scarcity : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogs.

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